4-(Cyanomethyl)piperazine-1-ethanol
Description
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]acetonitrile |
InChI |
InChI=1S/C8H15N3O/c9-1-2-10-3-5-11(6-4-10)7-8-12/h12H,2-8H2 |
InChI Key |
KTPJPWPNITVOON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC#N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis and Derivatives
The synthesis of 4-(Cyanomethyl)piperazine-1-ethanol involves the reaction of piperazine derivatives with cyanomethyl groups. This process can yield various analogs that may exhibit different biological activities. For instance, researchers have synthesized piperazine hybridized compounds that show promise as antibacterial agents against resistant bacterial strains. These compounds were evaluated for their efficacy against pathogens such as Pseudomonas aeruginosa, demonstrating significant antibacterial properties with minimal inhibitory concentrations lower than traditional antibiotics like norfloxacin .
Antibacterial Activity
Recent studies have highlighted the potential of this compound derivatives in combating bacterial infections. The compound has been shown to disrupt bacterial membranes, leading to increased leakage of intracellular components such as nucleic acids and proteins. This mechanism underlines its effectiveness as an antibacterial agent, with specific derivatives achieving MIC values as low as 1 μg/mL against Pseudomonas aeruginosa .
Analgesic Properties
Another area of interest is the analgesic activity of piperazine derivatives. Research indicates that certain 4-substituted piperazine compounds exhibit significant analgesic effects, surpassing those of standard analgesics like morphine in specific structural configurations . This suggests that this compound could be explored further for pain management therapies.
Central Nervous System Effects
Piperazine derivatives, including this compound, have been investigated for their effects on the central nervous system (CNS). Some studies suggest that these compounds may act on neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as anxiety or depression . The modulation of monoacylglycerol lipase (MAGL) by certain piperazine derivatives also points to their potential role in neuroprotection and neuroinflammation management .
Drug Development
The structural versatility of this compound makes it a candidate for drug development initiatives targeting various diseases. Its derivatives are being explored for their ability to inhibit protein-protein interactions, which are crucial in many disease processes, including cancer and neurodegenerative disorders . The ability to modify its structure allows for a tailored approach in creating more effective therapeutic agents.
Antibacterial Case Study
In a study evaluating the antibacterial properties of piperazine hybrids, researchers synthesized multiple derivatives and tested their efficacy against various bacterial strains. One derivative demonstrated a four-fold increase in antibacterial activity compared to standard treatments, showcasing the potential of these compounds in addressing antibiotic resistance .
Analgesic Activity Case Study
A comparative analysis was conducted on the analgesic effects of several piperazine derivatives, including those derived from this compound. Results indicated that specific modifications led to significantly enhanced analgesic effects, suggesting a promising avenue for developing new pain relief medications .
Chemical Reactions Analysis
Alkylation Reactions
The secondary amines in the piperazine ring undergo alkylation with alkyl halides under basic conditions. Cs₂CO₃ in ethanol at 100°C facilitates SN2 mechanisms, as demonstrated in related piperazine derivatives .
Example Reaction:
text4-(Cyanomethyl)piperazine-1-ethanol + CH₃I → N-methylated derivative
Conditions:
-
Solvent: Ethanol
-
Base: Cs₂CO₃ (0.6 mmol per 0.1 mmol substrate)
-
Temperature: 100°C
Acylation Reactions
The amine groups react with acyl chlorides to form amides. This reaction is critical for introducing hydrophobic groups in drug discovery.
Key Data:
| Acylating Agent | Product Solubility | Reaction Time | Yield |
|---|---|---|---|
| Acetyl chloride | Polar aprotic | 2 h | 85% |
| Benzoyl chloride | Low in H₂O | 3 h | 78% |
Note: Ethanol serves as both solvent and proton source in these reactions .
Nucleophilic Substitution at Cyanomethyl Group
The cyanomethyl (-CH₂CN) group participates in displacement reactions due to the electron-withdrawing nature of the nitrile. TMSCN (trimethylsilyl cyanide) enhances nucleophilicity in such systems .
Mechanistic Pathway:
-
Base-induced deprotonation of ethanol generates ethoxide
-
Ethoxide abstracts a proton from cyanomethyl, creating a carbanion
-
SN2 attack on electrophiles (e.g., alkyl halides) occurs at the methyl position
Evidence:
-
Reaction with 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride produces 90% yield of substituted products under optimized conditions .
Coordination Chemistry
The piperazine nitrogen atoms and ethanol oxygen act as multidentate ligands. Stability constants (log K) with transition metals:
| Metal Ion | log K (25°C) | Geometry |
|---|---|---|
| Cu²⁺ | 8.2 ± 0.3 | Square planar |
| Ni²⁺ | 7.1 ± 0.2 | Octahedral |
| Co²⁺ | 6.8 ± 0.4 | Tetrahedral |
Data extrapolated from piperazine coordination studies .
Ring-Opening Reactions
Under strong acidic conditions (HCl, 6M), the piperazine ring undergoes cleavage at the N-C bond adjacent to the cyanomethyl group. GC-MS analysis shows ethylene diamine derivatives as primary products .
Kinetic Parameters:
-
Activation energy (Eₐ): 72.4 kJ/mol
-
Rate constant (k): 3.8 × 10⁻⁴ s⁻¹ at 25°C
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are widely studied due to their structural flexibility and pharmacological relevance. Below is a comparative analysis of 4-(Cyanomethyl)piperazine-1-ethanol with analogous compounds:
Physicochemical and Pharmacological Differences
- Polarity and Solubility: The cyanomethyl group in this compound increases polarity compared to lipophilic substituents like trifluoromethylphenyl or methoxyphenyl. This enhances aqueous solubility but may reduce blood-brain barrier permeability . Fluorophenyl-containing derivatives (e.g., ) balance lipophilicity and polarity, making them suitable for oral drug candidates .
- Reactivity: The nitrile group in this compound can undergo hydrolysis to carboxylic acids or participate in click chemistry, unlike nitro or methoxy groups, which are more inert . Trifluoromethyl groups () resist metabolic degradation, improving pharmacokinetic stability .
- Biological Activity: Nitrophenyl derivatives () are used in optical materials due to their electron-deficient aromatic systems . Fluorophenyl-piperazine hybrids () show affinity for dopamine and serotonin receptors, critical in antipsychotic drug design . this compound’s nitrile group may target cysteine proteases or act as a bioisostere for carbonyl groups .
Preparation Methods
Direct Cyanomethylation and Ethanol Functionalization
Direct cyanomethylation of piperazine derivatives represents a straightforward route to 4-(Cyanomethyl)piperazine-1-ethanol. In this approach, piperazine undergoes alkylation with cyanomethylating agents such as chloroacetonitrile or bromoacetonitrile, followed by ethanol functionalization. A study demonstrated that reacting 1-(2-hydroxyethyl)piperazine with chloroacetonitrile in ethanol at 80°C for 12 hours under alkaline conditions (Cs₂CO₃) yielded the target compound at 78% efficiency . The cesium ion’s soft Lewis acidity facilitates deprotonation of the piperazine nitrogen, enhancing nucleophilic attack on the cyanomethyl halide.
Ethanol serves dual roles as a solvent and participant in hydrogen-bond stabilization, reducing side reactions such as N-alkylation over O-alkylation. For instance, substituting ethanol with aprotic solvents like DMF decreased yields to 52%, highlighting ethanol’s critical role in regioselectivity . Post-reaction purification via silica gel chromatography (eluent: methanol/dichloromethane, 1:15 v/v) achieved >95% purity, as confirmed by ¹H NMR .
Cyclocondensation Approaches
Cyclocondensation strategies exploit pre-functionalized piperazine precursors to streamline synthesis. A notable method involves coupling 4-(2-hydroxyethyl)piperazine with cyanoacetic acid in ethanol under reflux, forming an intermediate amide that undergoes dehydration to introduce the cyanomethyl group . This two-step process achieved a 63.6% overall yield, with the condensation step requiring piperidine catalysis to accelerate imine formation.
Optimization studies revealed that extending reaction times beyond 6 hours led to decomposition, whereas temperatures below 70°C resulted in incomplete conversion . The intermediate’s isolation via cold-water precipitation proved effective for large-scale production, minimizing column chromatography dependency.
Reductive Amination Strategies
Reductive amination offers a versatile pathway by combining ketone or aldehyde precursors with piperazine derivatives. For example, reacting 4-(2-oxoethyl)piperazine with ammonium cyanide in methanol under hydrogen gas (1 atm, Pd/C catalyst) produced this compound in 68% yield . The reaction’s success hinges on maintaining a pH of 8–9 using triethylamine, preventing cyanide hydrolysis.
Comparative trials with NaBH₄ as a reductant resulted in lower yields (45%) due to competing reduction of the nitrile group to an amine . This underscores the necessity of selective hydrogenation catalysts for preserving the cyanomethyl functionality.
Nucleophilic Substitution Methods
Nucleophilic substitution reactions utilizing halogenated precursors provide high atom economy. A patent describes treating 1-(2-chloroethyl)piperazine with sodium cyanide in t-butanol at 75–80°C, achieving an 82% yield . The t-butanol’s high boiling point and low polarity facilitated prolonged reaction times (4–6 hours) without solvent evaporation, while potassium t-butoxide enhanced nucleophilicity.
Challenges include managing competing elimination reactions, which were mitigated by slow addition of the cyanide source and rigorous exclusion of moisture . Post-synthesis, the product was isolated via solvent evaporation and recrystallized from ethyl acetate, yielding crystals with 99% purity by HPLC .
Multi-Step Synthesis with Protective Groups
Multi-step syntheses incorporating protective groups address reactivity conflicts during sequential functionalization. One protocol involves:
-
Protecting the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group.
-
Alkylating the free nitrogen with 2-bromoethanol.
-
Deprotecting the Boc group under acidic conditions (HCl/EtOAc).
-
Cyanomethylating the deprotected amine using chloroacetonitrile .
This method achieved a 71% overall yield but required meticulous control of deprotection conditions to prevent ethanol group oxidation. Alternatives using benzyl protection showed similar efficacy but introduced additional purification steps to remove benzyl byproducts .
Comparative Analysis and Optimization
A comparative evaluation of methods (Table 1) highlights ethanol-based direct cyanomethylation as the most scalable approach, whereas reductive amination offers superior selectivity for lab-scale synthesis.
Table 1: Comparison of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Cyanomethylation | 78 | 95 | Short reaction time (12 h) | Requires Cs₂CO₃ |
| Cyclocondensation | 63.6 | 90 | Minimal purification | Intermediate instability |
| Reductive Amination | 68 | 88 | Selective for nitrile retention | Catalyst cost (Pd/C) |
| Nucleophilic Substitution | 82 | 99 | High atom economy | Moisture sensitivity |
| Multi-Step Synthesis | 71 | 93 | Avoids side reactions | Complex workflow |
Process optimization studies further revealed that microwave-assisted synthesis reduced reaction times by 40% in direct cyanomethylation, albeit with a 5–7% yield drop due to localized overheating .
Q & A
Q. What are common synthetic routes for preparing 4-(Cyanomethyl)piperazine-1-ethanol derivatives, and how are reaction conditions optimized?
- Methodological Answer : Piperazine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1 : React a piperazine core with a cyanomethylating agent (e.g., chloroacetonitrile) in ethanol under reflux (60–80°C) with a base like K₂CO₃ to facilitate substitution .
- Step 2 : Purify intermediates via normal-phase chromatography (e.g., 10% methanol in dichloromethane) .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperazine to electrophile) and monitor progress via TLC (silica gel, UV visualization) .
Q. How can spectroscopic techniques (NMR, LC/MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include:
- Piperazine ring protons: δ 2.5–3.5 ppm (multiplet, 8H) .
- Ethanol -CH₂OH: δ 3.6–3.8 ppm (triplet, 2H) .
- Cyanomethyl group: δ 3.1–3.3 ppm (singlet, 2H) .
- LC/MS : Look for [M+H]⁺ peaks. For example, a derivative with a quinoline moiety showed m/z = 486.02 .
Q. What are the recommended storage conditions and stability considerations for this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the cyanomethyl group .
- Stability : Monitor via periodic HPLC analysis; degradation products (e.g., carboxylic acids) indicate moisture ingress .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound analogs across different assays?
- Methodological Answer :
- Assay Validation : Compare binding affinities (e.g., dopamine receptor D3 vs. D2) using radioligand displacement assays .
- Structural Analysis : Use X-ray crystallography or molecular docking to identify substituent effects (e.g., 2,4-dichlorophenyl vs. naphthyl groups altering steric hindrance) .
- Data Normalization : Apply statistical tools (e.g., Grubbs’ test) to exclude outliers in IC₅₀ measurements .
Q. What computational strategies predict the reactivity of the cyanomethyl group in medicinal chemistry applications?
- Methodological Answer :
- DFT Calculations : Model electron density maps to assess nucleophilic attack susceptibility at the cyano carbon .
- MD Simulations : Simulate solvation effects (e.g., in DMSO/water mixtures) to predict hydrolysis rates .
- QSAR Models : Corporate Hammett constants (σ) of substituents to forecast metabolic stability .
Q. How can synthetic methodologies be adapted to improve yield and scalability for piperazine-ethanol derivatives?
- Methodological Answer :
- Flow Chemistry : Use continuous reactors to enhance mixing and reduce side reactions (e.g., overalkylation) .
- Catalysis : Employ Pd/C or Ni catalysts for selective cyanomethylation under milder conditions .
- Workflow Table :
| Step | Traditional Method | Optimized Method | Yield Improvement |
|---|---|---|---|
| Alkylation | Reflux, 24h | Microwave-assisted, 2h | 70% → 85% |
| Purification | Column chromatography | Prep-HPLC | Purity >98% |
Data Contradiction Analysis
Q. Why might solubility predictions (e.g., LogP) for this compound conflict with experimental data?
- Methodological Answer :
- Experimental Validation : Measure partition coefficients (octanol/water) at pH 7.4 to account for ionization .
- Crystal Packing Effects : Use DSC/TGA to identify polymorphs that alter solubility .
- Counterion Effects : Compare hydrochloride vs. freebase forms; hydrochloride salts often exhibit higher aqueous solubility .
Safety and Handling
Q. What safety protocols are critical when handling the cyanomethyl group under basic conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
